molecular formula C6H4F3NO B13132921 1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one

1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one

Cat. No.: B13132921
M. Wt: 163.10 g/mol
InChI Key: AKVNRLAHQTVMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of a pyridine derivative with a difluoromethylating agent under specific conditions. For example, the reaction can be carried out using a metal-based catalyst to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .

Scientific Research Applications

1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl and fluoropyridinone groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-5-fluoropyridin-2(1H)-one: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-3-fluoropyridin-2(1H)-one: Similar but with the fluorine atom in a different position on the pyridine ring.

    1-(Difluoromethyl)-5-chloropyridin-2(1H)-one: Similar but with a chlorine atom instead of a fluorine atom

Uniqueness

1-(Difluoromethyl)-5-fluoropyridin-2(1H)-one is unique due to its specific combination of difluoromethyl and fluoropyridinone groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

1-(difluoromethyl)-5-fluoropyridin-2-one

InChI

InChI=1S/C6H4F3NO/c7-4-1-2-5(11)10(3-4)6(8)9/h1-3,6H

InChI Key

AKVNRLAHQTVMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.